molecular formula C26H32ClN3O3 B10814802 N-benzyl-2-chloro-N-[1-(4-morpholin-4-ylbenzoyl)azepan-4-yl]acetamide

N-benzyl-2-chloro-N-[1-(4-morpholin-4-ylbenzoyl)azepan-4-yl]acetamide

Cat. No.: B10814802
M. Wt: 470.0 g/mol
InChI Key: ZKWKNYRAPOSUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BPK-29 is a specific ligand that disrupts the atypical orphan nuclear receptor NR0B1-protein interactions by covalently modifying cysteine 274. This compound is known for its ability to impair the anchorage-independent growth of KEAP1-mutant cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BPK-29 involves the reaction of 2-chloro-N-(phenylmethyl)acetamide with hexahydro-1-(4-morpholinyl)benzoyl-1H-azepin-4-yl. The reaction is typically carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) and under controlled temperature conditions .

Industrial Production Methods

Industrial production of BPK-29 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is often produced in its hydrochloride form to enhance its water solubility and stability .

Chemical Reactions Analysis

Types of Reactions

BPK-29 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified proteins and other derivatives that retain the core structure of BPK-29 .

Mechanism of Action

BPK-29 exerts its effects by covalently binding to cysteine 274 in the NR0B1 protein. This binding disrupts the protein-protein interactions involving NR0B1, leading to the inhibition of anchorage-independent growth in KEAP1-mutant cancer cells. The compound specifically targets the nuclear receptor subfamily 0 group B member 1 (NR0B1) and disrupts its interactions with other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BPK-29

BPK-29 is unique due to its high specificity for NR0B1 and its ability to covalently modify cysteine 274. This specificity makes it a valuable tool in cancer research, particularly for studying KEAP1-mutant cancer cells .

Properties

Molecular Formula

C26H32ClN3O3

Molecular Weight

470.0 g/mol

IUPAC Name

N-benzyl-2-chloro-N-[1-(4-morpholin-4-ylbenzoyl)azepan-4-yl]acetamide

InChI

InChI=1S/C26H32ClN3O3/c27-19-25(31)30(20-21-5-2-1-3-6-21)24-7-4-13-29(14-12-24)26(32)22-8-10-23(11-9-22)28-15-17-33-18-16-28/h1-3,5-6,8-11,24H,4,7,12-20H2

InChI Key

ZKWKNYRAPOSUDO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(CC4=CC=CC=C4)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.